B1577390 Medusin-PD

Medusin-PD

Cat. No.: B1577390
Attention: For research use only. Not for human or veterinary use.
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Description

Medusin-PD is a synthetic antimicrobial peptide (AMP) originally identified from the skin secretions of the red-eyed leaf frog, Agalychnis callidryas . This peptide belongs to the medusin family, a class of AMPs characterized by a highly conserved structure, including a C-terminal amidation, that are found in phyllomedusine frogs . Its primary sequence is Leu-Leu-Gly-Met-Ile-Pro-Leu-Ala-Ile-Ser-Ala-Ile-Ser-Ser-Leu-Ser-Lys-Leu . In bioassays, this compound has demonstrated selective antimicrobial activity, showing efficacy against the Gram-positive bacterium Staphylococcus aureus (MIC 32 mg/L) and the yeast Candida albicans (MIC 64 mg/L) . Research into similar medusin peptides indicates that their activity can be significantly enhanced through targeted amino acid substitutions designed to increase the peptide's cationicity and amphipathicity, which can broaden their spectrum to include other bacteria such as E. coli and potent activity against drug-resistant strains like MRSA . These properties make this compound a promising candidate and a valuable tool for researchers exploring novel antibiotic leads and studying the structure-activity relationships of antimicrobial peptides to combat antibiotic-resistant microorganisms . This product is supplied as a lyophilized powder with a purity of >96% . ALL CHEMICALS ARE FOR RESEARCH USE ONLY (RUO) AND ARE NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

bioactivity

Antimicrobial

sequence

LLGMIPLAISAISSLSKL

Origin of Product

United States

Origin, Discovery, and Classification of Medusin Pd

Isolation from Pachymedusa dacnicolor Skin Secretions

Medusin-PD was initially isolated from the skin secretions of the Giant Mexican leaf frog, Pachymedusa dacnicolor. researchgate.netlongdom.orgiiitd.edu.in Amphibian skin secretions are a rich source of diverse bioactive molecules, including peptides, which form a crucial part of their innate defense system against microbial invasion and predation. researchgate.netlongdom.org These secretions are released from granular glands in the skin in response to stress, injury, or attack. researchgate.netlongdom.org The isolation of peptides like this compound from these secretions involves biochemical techniques aimed at separating and purifying the various components present.

Identification Methodologies

The identification of this compound, like other novel peptides from complex biological sources, relies on a combination of advanced molecular biology and analytical chemistry techniques.

Molecular Cloning of Biosynthetic Precursors

The identification of this compound involved the molecular cloning of the cDNA encoding its biosynthetic precursor. researchgate.net This approach allows researchers to determine the amino acid sequence of the mature peptide by analyzing the genetic information that directs its synthesis. The precursor typically includes a signal peptide, spacer regions, and the sequence of the mature peptide, often followed by a glycine (B1666218) residue that serves as an amide donor for C-terminal amidation, a common post-translational modification in these peptides. mdpi.comnih.govfrontiersin.org Molecular cloning provides the foundational sequence data necessary for further characterization. researchgate.netmdpi.comfrontiersin.org

Tandem Mass Spectrometry (MS/MS) for Mature Peptide Sequence Confirmation

Tandem Mass Spectrometry (MS/MS) is a critical technique used to confirm the primary structure (amino acid sequence) of the mature this compound peptide. researchgate.netnih.govfrontiersin.org In MS/MS, peptide ions are fragmented, and the masses of the resulting fragment ions are measured. creative-proteomics.comcreative-proteomics.comresearchgate.net The pattern of these fragment ions can be analyzed to deduce the sequence of amino acids in the original peptide. creative-proteomics.comcreative-proteomics.comresearchgate.netreddit.com This method provides direct experimental evidence for the peptide sequence predicted from the cloned cDNA. researchgate.netnih.govfrontiersin.org

Rapid Amplification of cDNA Ends (RACE) Method

Rapid Amplification of cDNA Ends (RACE) is a molecular biology technique frequently employed in the cloning of cDNA precursors for peptides like this compound, particularly when only partial sequence information is initially available. researchgate.netnih.govfrontiersin.orgthermofisher.comwikipedia.orgnih.govmdpi.com RACE allows for the amplification of unknown 5' or 3' regions of cDNA transcripts starting from a known internal sequence. thermofisher.comwikipedia.orgnih.govmdpi.com This is essential for obtaining the full-length coding sequence of the peptide precursor, which is necessary for understanding the complete biosynthetic pathway and predicting the mature peptide sequence. researchgate.netnih.govfrontiersin.orgthermofisher.comwikipedia.orgnih.gov

Classification within the Medusin Family of Antimicrobial Peptides

This compound is classified as a member of the medusin family of antimicrobial peptides. researchgate.netlongdom.orgnih.govsmolecule.com This family is a recently discovered group of AMPs found in the skin secretions of phyllomedusine leaf frogs. researchgate.netlongdom.orgnih.gov Medusins are characterized by highly conserved structural features. researchgate.netnih.gov

Relationship to Other Medusins (e.g., Medusin-AC, Medusin-PH, Medusin-PT)

This compound shares structural similarities and belongs to the same family as other medusins isolated from different species of phyllomedusine frogs, including Medusin-AC from Agalychnis callidryas, Medusin-PH from Phyllomedusa hypochondrialis, and Medusin-PT from Phyllomedusa tarsius. researchgate.netmdpi.comnih.govsmolecule.com These peptides typically consist of approximately 18 amino acids and exhibit a high degree of hydrophobicity (around 70%). nih.gov A defining characteristic of the medusin family is a highly conserved N-terminal hexapeptide sequence and a similar C-terminal tetrapeptide amide sequence, often featuring a conserved glycine residue that undergoes C-terminal amidation. researchgate.netlongdom.orgnih.govsmolecule.com While they share these conserved motifs, variations in their sequences contribute to potentially different activities or potencies against various microorganisms. mdpi.comnih.govsmolecule.com For instance, this compound has an identical primary structure to phylloseptin-S5, leading to the suggestion that phylloseptin-S5 be renamed medusin-PS. researchgate.netlongdom.org

CompoundSource SpeciesLength (AA)Hydrophobicity (%)Key Structural Features
This compoundPachymedusa dacnicolor~18~70Conserved N-terminal hexapeptide, C-terminal tetrapeptide amide
Medusin-ACAgalychnis callidryas~18~70Highly similar sequence to this compound, conserved motifs
Medusin-PHPhyllomedusa hypochondrialis~18~70Distinct C-terminal modifications, conserved motifs
Medusin-PTPhyllomedusa tarsius~18~70Unique structural motifs, modified variants for enhanced activity

Distinctions from Other Amphibian AMP Families (e.g., Phylloseptins, Dermaseptins)

Medusins, while sharing some similarities with other amphibian AMP families like phylloseptins and dermaseptins, possess distinct structural and functional characteristics.

Structural Distinctions:

Phylloseptins: Medusins are considered close relatives of phylloseptins. Both families share a fully conserved N-terminal hexapeptide sequence and a similar C-terminal tetrapeptide amide sequence. However, a key distinction lies in the presence of a Histidine (His) residue at position 7 from the N-terminus and in the penultimate position of the C-terminus in phylloseptins, which is not a conserved feature in medusins. Phylloseptins are also typically slightly longer, ranging from 19 to 20 amino acid residues.

Dermaseptins: Dermaseptins represent a more numerous family of peptides found in Agalychnis skin secretions. Structurally, dermaseptins are characterized by the presence of a Tryptophan (W) residue at position three and a conserved sequence motif—AA(A/G)KAAL(G/N)A—in their mid-region. These features distinguish them structurally from the medusin family, which has a different conserved N-terminal sequence (LLGMIP-) and lacks the characteristic dermaseptin (B158304) mid-region motif.

Functional Distinctions and Research Findings:

Research has highlighted functional differences between these peptide families, particularly in their spectrum of activity. While many dermaseptins exhibit broad-spectrum cytolytic activity against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa, the activity of medusins, including this compound, appears to be more selective.

Studies on medusins, such as medusin-AC (which has an identical sequence to medusin-AL), have shown activity against Staphylococcus aureus, Candida albicans, and the chytrid fungus Batrachochytrium dendrobatidis, but have been found to be inactive against Escherichia coli (a Gram-negative bacterium). This contrasts with some dermaseptins, like DRS-DA5, which inhibit the growth of Escherichia coli, Bacillus subtilis, Salmonella, and Pseudomonas aeruginosa.

While phylloseptins have also demonstrated broad-spectrum activities against Gram-negative and Gram-positive bacteria, fungi, and protozoans, the specific research comparing the potency and spectrum of this compound directly against a wide range of pathogens in parallel studies with phylloseptins and dermaseptins provides insights into their distinct biological profiles.

The differences in amino acid sequence and structural motifs likely contribute to the variations observed in their target specificity and mechanisms of action against microbial membranes.

Here is a comparative overview of the structural characteristics of this compound, Phylloseptins, and Dermaseptins:

FeatureThis compoundPhylloseptinsDermaseptins
Source OrganismsPachymedusa dacnicolor, Phyllomedusine frogsPhyllomedusa frogsAgalychnis, Phyllomedusa frogs
Length (Amino Acids)1819-20Variable, often longer than medusins/phylloseptins
N-terminal MotifLLGMIP-FLSLI[L]P-Not a conserved motif like medusins/phylloseptins
Mid-region Motif-AISAIS-Not specified as a distinct motifAA(A/G)KAAL(G/N)A
C-terminal Feature-LSKL-NH₂ (Amidated)AmidatedVariable, often amidated
Key ResiduesSingle Lysine (B10760008)Lys/His-rich, 1-3 His residuesTrp at position 3
ChargeCationicCationicCationic

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compoundTo be determined
PhylloseptinTo be determined
DermaseptinTo be determined
Medusin-ACTo be determined
Medusin-PHTo be determined
Medusin-PSTo be determined
Medusin-ALTo be determined
Medusin-PTTo be determined
Staphylococcus aureus108328
Candida albicans5472227
Batrachochytrium dendrobatidis5784
Escherichia coli57410
Bacillus subtilis57965
Salmonella spp.57432
Pseudomonas aeruginosa33419

Antimicrobial peptides (AMPs) are crucial components of the innate immune system in various organisms, including amphibians. These peptides, often found in skin secretions, represent a rich source of potential therapeutic agents due to their broad-spectrum activity against bacteria, fungi, and viruses. This compound is one such peptide, belonging to the medusin family of AMPs.

Biosynthesis and Post Translational Modifications of Medusin Pd

Precursor Gene Organization and Encoding cDNA

The blueprint for Medusin-PD is stored in a precursor-encoding cDNA. nih.gov Molecular cloning techniques, such as the rapid amplification of cDNA ends (RACE), have been instrumental in identifying the transcripts that encode medusins. nih.gov The open-reading frame translated from the cDNA reveals a prepropeptide structure that is characteristic of the medusin family and many other amphibian AMPs. longdom.orgnih.gov This precursor protein is a multi-domain polypeptide that includes a signal peptide, acidic spacer regions, the mature peptide sequence, and a signal for C-terminal amidation. nih.govresearchgate.netmdpi.com Sequence alignments show that the precursor for this compound is highly similar to those of other medusins like medusin-AC, medusin-PH, and medusin-PT. nih.govresearchgate.netfrontiersin.org

Putative Signal Peptide Region

At the N-terminus of the this compound precursor lies a putative signal peptide, typically around 22 amino acids long. nih.govmdpi.com This sequence acts as a molecular address label, directing the newly synthesized prepropeptide to the endoplasmic reticulum (ER) for entry into the secretory pathway. igem.org Signal peptides have a characteristic three-domain structure (a basic N-region, a hydrophobic H-region, and a polar C-region) that is recognized by the cellular secretion machinery. igem.orgmdpi.com The signal peptide is cleaved off during or after translocation into the ER, a critical first step in the maturation process. igem.org The signal peptide sequences are highly conserved across the medusin family, indicating a shared evolutionary origin and a fundamental role in peptide processing. iiitd.edu.innih.gov

Acidic Spacer Peptide Regions

Following the signal peptide, the precursor contains at least one acidic spacer peptide region. nih.govresearchgate.netfrontiersin.org These spacer domains are rich in acidic amino acid residues, such as aspartic acid and glutamic acid. mdpi.com In the medusin-AS precursor, which is highly similar to that of this compound, the acidic spacer consists of 27 amino acids. nih.govmdpi.com These regions are thought to play a role in the proper folding of the precursor and may prevent the premature activity of the enclosed antimicrobial peptide, which could be toxic to the host's own cells. uniprot.org The acidic spacers are flanked by specific cleavage sites, ensuring their precise removal during maturation. nih.govresearchgate.net

Propeptide Convertase Processing Sites

The release of the mature this compound sequence from its precursor is accomplished by a family of enzymes known as proprotein convertases (PCs), which are related to bacterial subtilisin and yeast kexin. dtu.dkembopress.org These enzymes recognize and cleave at specific sites composed of basic amino acid residues. dtu.dk The this compound precursor contains conserved dibasic processing sites, such as Lysine-Arginine (Lys-Arg or KR), which are the signals for cleavage. iiitd.edu.innih.govmdpi.com The enzyme furin is a well-characterized proprotein convertase that cleaves at such sites within the secretory pathway. embopress.org This proteolytic processing excises the acidic spacer regions and liberates the mature peptide sequence. nih.govembopress.org

Maturation Process of this compound

The maturation of this compound is a multi-step process that begins after the translation of its precursor-encoding mRNA. The prepropeptide is first guided to the ER by its N-terminal signal peptide, which is then removed. The resulting propeptide travels through the secretory pathway, where it undergoes further processing in compartments like the trans-Golgi Network. embopress.org Here, proprotein convertases cleave the propeptide at the specific basic amino acid sites, cutting away the acidic spacer regions to release the 18-amino-acid-long mature peptide sequence. longdom.orgnih.gov The final crucial step is the enzymatic modification of the C-terminus.

Role of C-Terminal Amidation as a Post-Translational Modification

Glycine (B1666218) Residue as an Amide Donor

The amidation of the this compound C-terminus is not a random event but is directed by a specific signal within the precursor sequence. iiitd.edu.innih.gov Immediately following the final amino acid of the mature peptide sequence (in this case, a lysine (B10760008) residue), the precursor contains a single glycine residue. iiitd.edu.inresearchgate.netbenchchem.com This glycine serves as the amide donor for the amidation reaction. nih.govnih.gov A specific enzyme, peptidylglycine alpha-amidating monooxygenase (PAM), recognizes this C-terminal glycine and catalyzes the oxidative cleavage of the glycine, leaving its amino group to form the terminal amide on the preceding amino acid. nih.govbenchchem.com This mechanism is a highly conserved and efficient way for organisms to produce C-terminally amidated peptides. iiitd.edu.in

Impact on Peptide Cationicity and Bioactivity

The enhanced cationicity is a defining feature that directly influences the bioactivity of medusins. mdpi.com The fundamental mechanism of action for these peptides involves their interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.com An increased positive charge strengthens the initial electrostatic attraction between the peptide and the microbial membrane, facilitating a higher concentration of the peptide at the bacterial surface. mdpi.commdpi.com This accumulation is a prerequisite for subsequent membrane disruption and cell death. ubc.ca

Research into medusin analogs has provided direct evidence linking increased cationicity to enhanced antimicrobial efficacy. A study on medusin-PT, a closely related peptide to this compound, demonstrated this principle effectively. nih.gov The natural medusin-PT peptide has a relatively weak antimicrobial profile, showing activity only against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/ml. nih.govnih.gov

To investigate the role of cationicity, researchers designed analogs of medusin-PT with a higher net positive charge. nih.gov In one analog, medusin-PT1, a neutral threonine residue was substituted with a positively charged lysine. nih.gov This single amino acid substitution enhanced the peptide's cationicity and dramatically improved its bioactivity. The modified analogs exhibited a broader spectrum of activity and were significantly more potent, not only against S. aureus (MIC of 8 μg/ml) but also against antibiotic-resistant strains like methicillin-resistant S. aureus (MRSA) with MIC values ranging from 16 to 32 μg/ml. nih.gov Furthermore, these more cationic analogs displayed significant activity against microbial biofilms, a capability the natural peptide lacked. nih.gov

These findings underscore that increasing the net positive charge can be a highly effective strategy for boosting the potency and broadening the target range of medusin peptides. The data clearly illustrates that peptide cationicity is a critical determinant of bioactivity, and its targeted enhancement through modification is a promising avenue for developing new antibiotic leads. nih.gov

Table 1: Impact of Cationicity Modification on the Bioactivity of Medusin-PT and its Analogs

PeptideModification to Enhance CationicityTarget OrganismMinimum Inhibitory Concentration (MIC)
Medusin-PT (Natural)NoneStaphylococcus aureus64 µg/ml
Medusin-PT (Natural)NoneMRSANo Activity
Medusin-PT1 (Analog)Threonine to Lysine substitutionStaphylococcus aureus8 µg/ml
Medusin-PT1 (Analog)Threonine to Lysine substitutionMRSA16-32 µg/ml
Medusin-PT2 (Analog)Proline to Lysine substitutionMRSA16-32 µg/ml

This table is generated based on research findings where the cationicity of medusin-PT was deliberately enhanced, leading to improved antimicrobial activity. nih.govnih.gov

Structural Features and Their Functional Significance

Primary Amino Acid Sequence Analysis

Medusin-PD is an 18-amino acid peptide with a highly conserved sequence within the medusin family. researchgate.net Its primary structure is identical to phylloseptin-S5, leading to the suggestion that phylloseptin-S5 be renamed medusin-PS. researchgate.net The sequence of this compound is reported as LLGMIPLAISAISSLSKL. novoprolabs.com Analysis of this sequence reveals key conserved motifs.

Conserved N-terminal Hexapeptide Motif

A notable feature of this compound's primary structure is a fully conserved N-terminal hexapeptide sequence, LLGMIP. researchgate.net This motif is common among medusins and phylloseptins, suggesting a significant functional role, potentially in initiating interactions or maintaining a specific conformation necessary for activity. researchgate.netnih.gov

C-terminal Tetrapeptide Amide Motif

This compound also features a conserved C-terminal tetrapeptide amide sequence, LSKLamide. researchgate.netsmolecule.com The C-terminus of this compound is amidated, a post-translational modification of the C-terminal glycine (B1666218) residue that acts as an amide donor. nih.govlongdom.org This amidation increases the peptide's cationic charge, which is important for its interaction with negatively charged microbial membranes. nih.govnih.gov

Table 1: Primary Structure and Key Motifs of this compound

FeatureSequenceLength (amino acids)Notes
Full SequenceLLGMIPLAISAISSLSKL18Amidated at C-terminus nih.gov
Conserved N-terminal MotifLLGMIP6Fully conserved in medusins researchgate.net
Conserved C-terminal MotifLSKLamide4Conserved tetrapeptide amide researchgate.netsmolecule.com

Secondary Structural Propensity and Amphipathicity

Antimicrobial peptides like this compound typically adopt specific secondary structures and exhibit amphipathicity, which are critical for their mechanism of action involving membrane interaction and disruption. longdom.orgwikipedia.org

Alpha-Helical Conformation in Membrane Mimetic Environments

This compound is characterized as an amphipathic α-helical peptide. nih.gov Studies using techniques like circular dichroism (CD) spectroscopy indicate that these peptides can adopt an alpha-helical structure, particularly in membrane-mimetic environments. nih.govbiorxiv.org The formation of an alpha-helical domain is suggested to be important for increasing antimicrobial activity. researchgate.net

Importance of Hydrophobicity and Cationicity

This compound's function is significantly influenced by its hydrophobicity and cationicity. nih.govrsc.org Medusins, including this compound, typically have a hydrophobicity of approximately 70% and contain a single lysine (B10760008) residue, contributing to their cationic nature. nih.govlongdom.org The balance between hydrophobicity and charge is crucial for the rational design of AMPs. researchgate.net Enhanced cationicity and amphipathicity can lead to more potent antimicrobial activity, likely by increasing the interaction of the peptide with the negatively-charged microbial membranes. nih.govresearchgate.net

Table 2: Physicochemical Properties of this compound

PropertyValue/DescriptionSignificance
Length18 amino acids researchgate.netTypical length for AMPs longdom.org
HydrophobicityApproximately 70% nih.govlongdom.orgFacilitates interaction with membranes smolecule.com
CationicityContains a single Lys residue nih.govlongdom.orgEnhances electrostatic interaction with microbial membranes nih.gov
C-terminalAmidated nih.govlongdom.orgIncreases cationic charge nih.gov

Conformational Dynamics and Stability in Solution

The conformational dynamics and stability of peptides in solution are important factors influencing their ability to interact with target membranes. While specific detailed research findings on the conformational dynamics and stability of this compound in solution were not extensively detailed in the provided search results, studies on other peptides highlight the significance of these properties. Conformational dynamics can contribute to binding specificity and affinity nih.gov, while stability in solution is crucial for maintaining the peptide's active structure before it reaches its target. nih.govmdpi.com The amphipathic alpha-helical structure common to medusins suggests a propensity to undergo conformational changes upon encountering a membrane environment, transitioning from a more disordered state in aqueous solution to an ordered helix within the lipid bilayer. biorxiv.orgcell-stress.com

Molecular Mechanism of Action of Medusin Pd

Interaction with Microbial Cell Membranes

The initial and most critical phase of Medusin-PD's antimicrobial action involves a series of interactions with the microbial cell membrane. This process is initiated by electrostatic attraction, followed by the insertion of the peptide into the lipid bilayer, leading to permeabilization and the formation of pores. These events collectively compromise the membrane's role as a selective barrier, leading to the leakage of intracellular contents and ultimately, cell lysis.

Electrostatic Interactions with Negatively Charged Membrane Components

The microbial cell membrane is characterized by an abundance of negatively charged components, such as phosphatidylglycerol and cardiolipin in bacteria, which provide a net anionic surface charge. This compound, being a cationic peptide, is electrostatically attracted to these anionic sites. This initial, non-specific binding is a crucial step that concentrates the peptide on the microbial surface, facilitating subsequent, more disruptive interactions. The strength of this electrostatic attraction is a key determinant of this compound's selectivity for microbial cells over host cells, as mammalian cell membranes are typically composed of zwitterionic phospholipids and possess a net neutral charge.

Membrane Insertion and Permeabilization

Following the initial electrostatic binding, this compound undergoes a conformational change that facilitates its insertion into the hydrophobic core of the microbial membrane. This insertion disrupts the ordered packing of the lipid acyl chains, leading to a loss of membrane integrity and an increase in its permeability. The influx of water and ions, and the efflux of essential cytoplasmic components, such as ATP and nucleic acids, through the permeabilized membrane contribute significantly to the antimicrobial effect of this compound.

Pore Formation Models (e.g., Toroidal Pore, Barrel-Stave)

The permeabilization of the microbial membrane by this compound is often mediated by the formation of discrete pores. Two primary models describe this process: the toroidal pore model and the barrel-stave model.

In the barrel-stave model , this compound monomers insert perpendicularly into the membrane and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the aqueous channel of the pore.

In the toroidal pore model , the peptide monomers insert into the membrane and induce a curvature in the lipid bilayer. This results in a pore where the channel is lined by both the hydrophilic faces of the this compound molecules and the head groups of the lipid molecules. This model is associated with a greater degree of membrane disruption. nih.govresearchgate.net

CharacteristicBarrel-Stave ModelToroidal Pore Model
Pore LiningPeptide onlyPeptide and lipid head groups
Membrane CurvatureMinimalSignificant positive curvature
Typical Pore DiameterSmaller, more uniformLarger, more variable
Example PeptidesAlamethicinMelittin, Magainins

Membrane Thinning Effects

PeptideMembrane CompositionObserved Membrane Thinning (Å)
Magainin 2DMPC~1.0 - 2.0
BP100DMPC~2.0
Gramicidin SDMPC~1.0

Data based on studies of various antimicrobial peptides in model membranes.

Disruption of Vital Cellular Processes

In addition to its profound effects on the cell membrane, this compound can also translocate into the cytoplasm of microbial cells and interfere with essential intracellular processes. This intracellular activity represents a secondary mechanism of action that complements its membrane-disruptive properties.

Inhibition of DNA and RNA Synthesis

Once inside the microbial cell, this compound can bind to and interfere with the synthesis of DNA and RNA. mdpi.com This inhibition can occur through direct binding to the nucleic acid molecules, thereby preventing their use as templates for replication and transcription, or by inhibiting the enzymes responsible for these processes, such as DNA and RNA polymerases. The disruption of nucleic acid synthesis halts cell growth and division, ultimately leading to cell death.

PeptideTargetMechanism of Action
Buforin IIDNA and RNABinds to nucleic acids, inhibiting replication and transcription.
IndolicidinDNAInhibits DNA synthesis. mdpi.com
PR-39Protein and DNA synthesisInhibits protein synthesis, leading to the degradation of proteins required for DNA synthesis. nih.gov

Protein Biosynthesis Interference

A primary mechanism by which many antimicrobial agents exert their effects is through the disruption of protein biosynthesis, a fundamental process for cellular survival and proliferation. Compounds that interfere with this process typically target the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. microbenotes.comnih.govmhmedical.com

The process of protein synthesis is broadly divided into initiation, elongation, and termination. microbenotes.com Antimicrobial compounds can inhibit any of these stages. For instance, some agents prevent the assembly of the ribosomal subunits, while others block the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby halting the addition of new amino acids to the growing polypeptide chain. microbenotes.commhmedical.com Another common mode of action is the inhibition of the peptidyl transferase center, which is responsible for forming peptide bonds between amino acids.

The hypothetical interference of this compound with protein biosynthesis could be explored through various in vitro assays. A poly-uridylic acid (polyU) mRNA-directed translation system can be utilized to screen for inhibitory activity. nih.gov In such an assay, the inhibition of phenylalanine incorporation would indicate interference with the translation process. Further studies could then pinpoint the specific target, whether it be a ribosomal subunit or an associated translation factor.

Potential Interference Point Mechanism of Action Example Compounds
Ribosomal Subunit Binding Prevents the association of the 30S and 50S subunits, or blocks the A, P, or E sites.Tetracyclines, Aminoglycosides
Peptidyl Transferase Center Inhibits the formation of peptide bonds between amino acids.Chloramphenicol, Macrolides
mRNA Translocation Prevents the ribosome from moving along the mRNA template.Macrolides, Fusidic Acid

This table presents potential mechanisms by which a compound like this compound could interfere with protein biosynthesis, with examples of known antibiotics that exhibit these actions.

Morphological Changes in Microorganisms as Revealed by Electron Microscopy

Electron microscopy, including both transmission electron microscopy (TEM) and scanning electron microscopy (SEM), provides high-resolution imaging that can reveal ultrastructural changes in microorganisms upon exposure to an antimicrobial compound. These morphological alterations can offer significant insights into the compound's mechanism of action.

Observed changes can range from alterations in cell shape and size to more severe damage such as cell wall degradation, membrane disruption, and leakage of cytoplasmic contents. researchgate.net For instance, treatment of bacteria with certain agents can lead to the formation of filamentous cells, suggesting interference with cell division. researchgate.net Other compounds may cause the appearance of blebs on the cell surface or the complete collapse of the cell structure.

In the context of this compound, electron microscopy studies would be crucial to visualize its impact on microbial morphology. A typical experimental approach would involve treating a bacterial culture with this compound at its minimum inhibitory concentration (MIC) and at higher concentrations. Samples would then be collected at various time points, fixed, and prepared for either TEM or SEM analysis. The resulting micrographs would be compared to untreated control cells to identify any induced morphological changes.

Observed Morphological Change Potential Implication for Mechanism of Action
Cell elongation or filamentationInterference with cell division processes
Cell wall thickening or thinningDisruption of peptidoglycan synthesis
Membrane blebbing or vesiculationDamage to the cell membrane integrity
Cytoplasmic condensation or leakageLoss of membrane integrity and cellular contents
Formation of poresDirect membrane permeabilization

This interactive table outlines potential morphological alterations observable via electron microscopy and their correlation with the antimicrobial's mode of action.

Biological Activities of Medusin Pd in Research Settings

Broad-Spectrum Antimicrobial Activity

The medusin class of peptides, including Medusin-PD, demonstrates a significant range of antimicrobial effects, primarily targeting Gram-positive bacteria and certain fungi. researchgate.netnih.gov

Medusin peptides exhibit notable activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.netnih.gov Initial studies identified this activity as a key characteristic of the peptide family. Further investigations into modified medusin analogues have shown enhanced, more potent antimicrobial action against several other bacteria, including the antibiotic-resistant strain Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The activity of these peptides is a subject of ongoing research to understand their potential in combating difficult-to-treat bacterial infections.

Table 1: Documented Antibacterial Activity of Medusin Peptides

Target Organism Activity Observed Source
Staphylococcus aureus Growth inhibition researchgate.netnih.gov

In addition to their antibacterial properties, medusins have demonstrated antifungal activity. Specifically, they have been shown to be effective against the yeast Candida albicans, a common cause of fungal infections in humans. researchgate.netnih.gov This dual antibacterial and antifungal capability underscores the broad-spectrum potential of this peptide class.

Currently, the primary research on medusin peptides has centered on their antibacterial and antifungal properties. The scientific literature available does not provide direct evidence of antiviral activity for this compound or other members of the medusin family. researchgate.net

Antimicrobial peptides found in amphibian skin are a crucial component of their immune defense against pathogens. Research has shown that such skin peptides can inhibit the growth of the chytrid fungus Batrachochytrium dendrobatidis, a pathogen responsible for chytridiomycosis, a devastating infectious disease contributing to global amphibian population declines. nih.gov While direct studies on this compound are specific, the context of amphibian-derived antimicrobial peptides suggests a potential role in defending against this fungal pathogen. nih.govnih.gov

Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. chemistryviews.org The ability of novel agents to interfere with biofilm formation is a critical area of antimicrobial research.

Analogues of the medusin peptide class have demonstrated the ability to inhibit the formation of microbial biofilms. researchgate.net Research has established minimum biofilm inhibitory concentrations for these analogues, indicating their potential to prevent the establishment of these resilient bacterial communities. researchgate.net This anti-biofilm activity, combined with their direct antimicrobial effects, makes medusins promising candidates for the development of new therapeutic strategies against persistent infections. researchgate.net

Table 2: Anti-Biofilm Activity of Medusin Analogues

Activity Measurement Concentration Source
Inhibition of Biofilm Formation Minimum Biofilm Inhibitory Concentration 32 μg/ml researchgate.net

Biofilm Eradication Capabilities

No research data could be located that describes the capabilities of "this compound" in eradicating biofilms. Studies on other compounds highlight various metrics for efficacy, such as the minimum biofilm eradication concentration (MBEC), which quantifies the lowest concentration of a compound required to eliminate a pre-formed biofilm. Without experimental data, the potential of "this compound" as a biofilm eradication agent remains unknown.

Mechanisms of Biofilm Disruption

The mechanisms by which a compound might disrupt a biofilm are multifaceted, often involving the degradation of the extracellular polymeric substance (EPS) matrix, interference with quorum sensing pathways, or induction of a dispersal response in the embedded microbial cells. However, no studies were identified that investigate the mechanistic action of "this compound" on biofilm structures.

Influence of Environmental Factors on Activity

Effect of pH and Ionic Strength

The activity of chemical compounds can be significantly influenced by environmental conditions such as pH and ionic strength. These factors can alter the compound's chemical structure, solubility, and its interaction with biological targets. The search for data on how these parameters affect "this compound" did not yield any results.

Impact of Specific Ions

Similarly, no information is available regarding the impact of specific ions on the activity of "this compound." The presence of particular cations or anions can either enhance or inhibit the function of a compound through various chemical interactions.

Synthetic Methodologies and Production of Medusin Pd for Research

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized and preferred strategy for the synthesis of peptides like Medusin-PD for research, and can even be scaled up for multi-kilogram production. fishersci.be This method offers precise control over the peptide sequence and allows for specific modifications. smolecule.com The fundamental principle of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support. smolecule.com SPPS provides significant advantages over traditional solution-phase synthesis, including faster reaction times and the ability to achieve high yields and purities. uni.lu

Fmoc Chemistry and Automation

Fmoc (9-fluorenyl-methyloxycarbonyl) chemistry is the most commonly employed strategy in modern SPPS, particularly in automated systems. researchgate.netfishersci.se The Fmoc group serves as a temporary protecting group for the Nα-amino function of amino acids. fishersci.se Its removal, a crucial step in the synthesis cycle, is typically achieved by treatment with a strong base, most commonly piperidine. fishersci.senovoprolabs.com

Automated SPPS platforms leverage Fmoc chemistry to enable faster and more streamlined peptide synthesis. researchgate.net These systems can perform peptide assembly simultaneously in multiple reaction vessels, allowing for the efficient creation of diverse peptide sequences. researchgate.net In automated synthesis, steps such as Fmoc deprotection and washing are often carried out collectively for all peptides, while the coupling of individual amino acids is performed simultaneously but specifically for each growing chain. researchgate.net The mild reaction conditions associated with Fmoc chemistry are generally advantageous, particularly when synthesizing peptides containing sensitive functional groups or modifications, such as in glycopeptide synthesis, compared to Boc chemistry. novoprolabs.com However, a notable side reaction in Fmoc chemistry is aspartimide formation, which can be a significant challenge, especially when synthesizing longer peptides or those with multiple aspartic acid residues.

Purification Techniques (e.g., High-Performance Liquid Chromatography - HPLC)

Following the completion of solid-phase synthesis, the peptide is cleaved from the solid support. Subsequent purification is essential to obtain the desired peptide in high purity for research applications. smolecule.com High-Performance Liquid Chromatography (HPLC) is an extremely versatile and widely used technique for the isolation and purification of peptides.

Reversed-Phase HPLC (RP-HPLC) is a primary mode utilized for peptide purification, separating peptides based on their hydrophobicity. Other HPLC modes employed in peptide separation include Size-Exclusion HPLC (SEC), which separates based on size, and Ion-Exchange HPLC (IEX), which separates based on net charge. A more recent development is the mixed-mode HILIC/CEX, which can complement RP-HPLC for certain peptide mixtures. Chromatographic separation, particularly RP-HPLC, remains the standard method for achieving the required purity levels for peptide research. Preparative RP-HPLC protocols are established for purifying significant quantities of peptides, with capabilities for sample loads up to 200 mg on analytical columns.

Recombinant DNA Technology for Large-Scale Production (Conceptual)

While SPPS is the primary method for synthesizing this compound for research, particularly for defined sequences and modifications, recombinant DNA technology is considered an alternative approach for producing larger quantities. smolecule.com Recombinant protein production is a well-established biotechnological process used for the large-scale manufacturing of specific proteins and can be conceptually applied to peptide production, especially for longer or more complex sequences.

This technology involves the manipulation of gene expression within a host organism by introducing foreign DNA sequences. The process typically includes isolating the gene encoding the peptide, inserting it into a suitable vector, and then introducing this recombinant DNA into a host organism for expression. The host's cellular machinery is then utilized to replicate, transcribe, and translate the genetic information into the desired peptide, which is subsequently purified. Recombinant DNA technology has been instrumental in the production of various therapeutic proteins and drugs.

Considerations for Peptide Purity and Stability for Research Applications

The purity and stability of synthesized peptides are critical factors for reliable and reproducible research findings. The purity of peptides is commonly assessed using analytical methods such as RP-HPLC and Mass Spectrometry (MS). These techniques determine the percentage of the desired peptide in a sample, although they may not quantify non-peptide components like water or salts.

Different research applications necessitate varying levels of peptide purity. For quantitative bioassays, receptor-ligand interaction studies, and investigations into biological activity, a high purity of >90% to >98% is generally required. More demanding applications, such as in vivo studies, clinical trials, and structure-activity relationship studies, often demand extremely high purity levels exceeding 98%. Achieving high purity is directly linked to the efficiency of the synthesis and purification processes; even low levels of incomplete deprotection or coupling during synthesis can significantly impact the final yield and purity.

Peptide stability is also a crucial consideration. Factors such as peptide concentration can influence physical stability, including the propensity for aggregation. Chemical degradation pathways, such as the oxidation of susceptible amino acid residues (e.g., His, Trp, Tyr, Met, Cys) and the hydrolysis of peptide bonds (particularly at Asp residues), can occur during synthesis, purification, storage, and formulation, potentially affecting the peptide's integrity and activity. Maintaining high purity and ensuring adequate stability are paramount for the safety and efficacy of peptide-based research tools and potential therapeutics.

Trifluoroacetic Acid (TFA) Salt Considerations

Trifluoroacetic acid (TFA) is a common reagent used in both SPPS and the mobile phases for RP-HPLC purification of peptides. Consequently, peptides synthesized and purified using these methods often contain TFA salts in the final product. TFA plays a role in protonating peptides, especially those lacking basic amino acids or having blocked N-termini.

Structure Activity Relationship Sar Studies and Peptide Engineering

Rational Design of Medusin-PD Analogs

Introduction of Additional Positive Charges

Increasing the net positive charge of antimicrobial peptides is a common strategy to enhance their interaction with the negatively charged surface of bacterial membranes. nih.govresearchgate.net This electrostatic attraction is considered a primary factor in the initial binding of cationic AMPs to bacterial cells, which is crucial for their antimicrobial action. nih.govresearchgate.net In studies on medusin-PT, for instance, the introduction of additional positive charges through amino acid substitutions, such as replacing a Threonine residue with Lysine (B10760008), was a key modification in designing analogs with enhanced bioactivity. nih.gov This modification is hypothesized to strengthen the electrostatic interaction between the peptide and microbial membranes. nih.gov

Modification of Hydrophobicity and Amphipathicity

Hydrophobicity and amphipathicity, the segregation of hydrophobic and hydrophilic residues on opposite faces of the peptide's secondary structure, are critical determinants of AMP activity. nih.gov These properties facilitate the peptide's interaction with and insertion into lipid bilayers of microbial membranes. guidetopharmacology.orgresearchpeptides.com Rational design of medusin analogs has involved modifying hydrophobicity and amphipathicity to potentially improve membrane penetration and disruption. nih.gov Studies on medusin-PT analogs, for example, demonstrated that directed changes to enhance both cationicity and amphipathicity resulted in more potent antimicrobial activity. nih.gov Helical wheel projections are often used to visualize the amphipathic nature of these peptides and how substitutions might alter this property. nih.govdntb.gov.ua

Amino Acid Substitutions (e.g., Lysine Analogues)

Amino acid substitutions are a fundamental tool in peptide engineering to systematically alter physicochemical properties. Substituting neutral amino acids with positively charged residues like Lysine is a direct method to increase cationicity. nih.govresearchgate.net Research on medusin-PT analogs included the substitution of Threonine with Lysine to introduce an additional positive charge. nih.gov This type of substitution can dramatically affect antimicrobial potency. researchgate.net Studies on other AMPs have also shown that Lysine substitutions can enhance activity against various microorganisms, including antibiotic-resistant strains. wikidata.org The position of the substitution can be strategically chosen, for example, on the nonpolar face of an alpha-helix, to increase net charge while maintaining or enhancing amphipathicity. researchgate.netescholarship.org

Enhancing Antimicrobial Efficacy and Spectrum

Rational design and structural modifications of medusin peptides have successfully led to enhanced antimicrobial efficacy and broadened their spectrum of activity. While natural medusin-PT showed activity primarily against Staphylococcus aureus, designed analogs with increased cationicity and amphipathicity demonstrated enhanced potency against S. aureus and activity against additional bacteria, including the antibiotic-resistant bacterium MRSA, and even against microbial biofilms. nih.govwikidata.org This indicates that targeted modifications can overcome limitations of the natural peptide, expanding its potential therapeutic applications. nih.govwikidata.org

The following table illustrates the enhanced activity of modified medusin-PT analogs compared to the natural peptide against various microorganisms:

PeptideStaphylococcus aureus (MIC, μg/ml)Escherichia coli (MIC, μg/ml)Candida albicans (MIC, μg/ml)MRSA (MIC, μg/ml)
Medusin-PT64>128>128>128
Medusin-PT18128816-32
Medusin-PT1a8128816-32
Medusin-PT28>128816-32

Note: Data is representative based on findings from Medusin-PT analog studies, a closely related peptide to this compound. nih.govnih.gov

These findings highlight the potential of structural modifications to significantly improve the antimicrobial profile of medusin-like peptides.

Strategies for Improving Proteolytic Stability

Proteolytic degradation by enzymes in biological fluids is a major challenge for peptide-based therapeutics. Strategies to improve the proteolytic stability of peptides are crucial for their in vivo efficacy. While direct information on improving the proteolytic stability of this compound or its specific analogs was not found in the provided search results, research on other antimicrobial peptides offers insights into potential strategies. Modifications such as backbone cyclization and dimerization have been shown to enhance the stability of peptides against enzymatic degradation. nih.gov For example, studies on modified KR-12, a peptide derived from human LL-37, demonstrated that backbone cyclization significantly improved its serum stability. nih.gov These approaches, which protect the peptide from exopeptidase and endopeptidase activity, could potentially be applied to this compound analogs to increase their half-life in biological environments.

Research into Peptide-Membrane Interaction Dynamics of Modified Peptides

Understanding the dynamics of peptide-membrane interactions is fundamental to elucidating the mechanism of action of antimicrobial peptides and guiding the design of improved analogs. Research into the interaction dynamics of modified medusin peptides, particularly Medusin-PT analogs, has been conducted using techniques like Circular Dichroism (CD) spectroscopy and predicted 3D modeling. nih.govdntb.gov.uanih.gov CD spectroscopy has revealed that medusin peptides undergo a coil-to-helix transition in membrane-mimicking environments, suggesting a structural transformation upon interaction with bacterial membranes. nih.govnih.gov Modified peptides, such as Medusin-PT2, have shown enhanced helical structure compared to the native peptide, which may correlate with increased membrane activity. nih.govdntb.gov.ua

Studies suggest that medusins, as alpha-helical cationic peptides, interact with and permeabilize the lipid bilayer of bacterial membranes. nih.gov However, the differential activity against Gram-positive and Gram-negative bacteria indicates that differences in outer membrane structures can influence these interactions. nih.gov The outer membrane of Gram-negative bacteria might trap AMPs, preventing them from reaching the cytoplasmic membrane. nih.gov Research into the membrane interaction dynamics of modified peptides aims to understand how structural changes affect binding, insertion, and disruption of different types of microbial membranes, ultimately contributing to the rational design of peptides with broader spectra and higher potency. researchpeptides.com Techniques like DNA leakage assays can provide evidence of membrane damage caused by the peptides. nih.govresearchgate.net

Balancing Activity with Selectivity (Research Challenge Perspective)

The pursuit of enhanced antimicrobial activity through peptide engineering frequently encounters the challenge of maintaining or improving selectivity. Modifications that increase a peptide's affinity for bacterial membranes can, in some cases, also lead to increased interaction with and lysis of host cell membranes, such as erythrocytes (hemolysis) or other mammalian cells (cytotoxicity). nih.gov This presents a critical hurdle in the research and development pipeline, as a highly potent peptide with significant toxicity to host cells possesses a low therapeutic index and is unlikely to be a viable therapeutic candidate.

Detailed research findings on this compound and its analogs, or closely related medusins and amphibian AMPs, illustrate this inherent trade-off. For instance, studies on engineered analogs of related medusin-PT demonstrated that modifications designed to enhance cationicity resulted in increased antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and also introduced activity against the Gram-negative bacterium Escherichia coli. While this broadened the spectrum of activity, researchers must simultaneously assess the impact of such modifications on host cell interactions.

Initial characterizations of some medusins, including this compound (also identified as phylloseptin-S5), reported an absence of hemolytic effects at concentrations equivalent to their minimum inhibitory concentrations (MICs) against certain microorganisms. nih.gov However, the broader context of amphibian AMP research indicates that varying degrees of hemolysis or cytotoxicity can be observed with parent peptides and their modified versions. nih.gov For example, a related phylloseptin from A. spurrelli showed cytolytic activity against human liver cells (HepG2) and erythrocytes at concentrations similar to its antimicrobial activity against certain pathogens. nih.gov

The challenge in peptide engineering lies in subtly tuning the structural parameters—such as charge, hydrophobicity, amphipathicity, and helical structure—to maximize disruptive interactions with bacterial membranes while minimizing detrimental interactions with the zwitterionic membranes of host cells. nih.gov This often involves iterative design and testing of peptide analogs, evaluating both their antimicrobial potency (e.g., through MIC determination) and their toxicity to mammalian cells (e.g., through hemolysis or cytotoxicity assays).

The research aims to identify structural motifs or specific amino acid substitutions that can decouple these activities, leading to peptides with a higher selectivity ratio (ratio of toxic concentration to effective antimicrobial concentration). Achieving this balance often requires a deep understanding of how subtle changes in peptide structure influence its conformation, membrane binding, and mechanism of action in different membrane environments. nih.gov

Research findings often involve comparing the activities and toxicities of parent peptides and their engineered analogs. The following hypothetical data, illustrative of the type of findings in this field, demonstrates the challenge:

PeptideMIC (S. aureus, µM)Hemolytic Activity (LC50, µM)Selectivity Index (LC50/MIC)
This compound10>200>20
This compound Analog A (Increased Cationicity)25025
This compound Analog B (Modified Amphipathicity)8>200>25

Note: The data in this table is illustrative and based on typical findings in amphibian AMP research where modifications aim to improve activity or selectivity. Specific values for this compound analogs would require dedicated research studies.

As shown in the illustrative data, while Analog A exhibits increased antimicrobial potency (lower MIC), its hemolytic activity also increases, resulting in a slightly improved selectivity index compared to the parent peptide. Analog B, with modifications focused on amphipathicity, maintains similar hemolytic activity to the parent peptide while showing a modest improvement in MIC, leading to a better selectivity index. This highlights that different structural modifications can have varied impacts on the activity-selectivity balance, and optimizing this balance is a key objective in peptide engineering research.

The ongoing research challenge involves not only discovering novel AMPs like this compound but also applying sophisticated peptide engineering techniques to design analogs with improved therapeutic indices, ensuring that enhanced antimicrobial activity is not achieved at the cost of unacceptable host cell toxicity. This requires a detailed understanding of the molecular interactions between the peptides and different membrane types, often aided by computational modeling and experimental studies on synthetic peptide variants.

Computational and Bioinformatic Approaches in Medusin Pd Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools used to explore the dynamic behavior of molecules and molecular systems, including peptides. scifiniti.com These simulations can provide insights into the flexibility, stability, and interaction mechanisms of Medusin-PD. Computational approaches such as molecular dynamics simulations are essential for successful drug discovery campaigns focusing on peptides. nih.gov MD simulations can be used to explore the nature of interactions of membrane proteins and their components with lipid bilayers. nih.gov

Prediction of Secondary and Tertiary Structures (e.g., I-TASSER, AlphaFold, Rosetta)

Predicting the three-dimensional structure of peptides is fundamental to understanding their function. Tools like I-TASSER, AlphaFold, and Rosetta are widely used for this purpose. I-TASSER is a hierarchical protocol for automated protein structure prediction and structure-based function annotation, starting from the amino acid sequence. nih.gov It identifies homologous structure templates and constructs full-length atomic models through iterative structural assembly simulations. nih.gov AlphaFold2 and Rosetta are also prominent methods in protein structure prediction, with AlphaFold2 capable of folding nearly all individual domains with high accuracy. nih.govnus.edu.sg Rosetta utilizes a Monte Carlo strategy to assemble short fragments of known proteins to yield native-like conformations. researchgate.net These methods are crucial for obtaining structural models of this compound, which can then be used for further computational analyses.

Simulation of Peptide-Membrane Interactions

Many peptides, including antimicrobial peptides like some medusins, exert their effects by interacting with cell membranes. frontiersin.org Computational simulations, particularly molecular dynamics, are invaluable for studying these interactions at an atomic or coarse-grained level. nih.gov These simulations can explore how peptides insert into, translocate across, or disrupt lipid bilayers. nih.govbiorxiv.org For instance, coarse-grained MD simulations can model membrane transmembrane helix insertion and explore peptide/bilayer interactions. nih.gov Studies have shown that medusin peptides can undergo a coil-to-helix transition in a membrane-mimic environment, suggesting a structural transformation upon interaction with bacterial membranes. frontiersin.org Simulations can help understand how factors like peptide charge and amphipathicity influence these interactions. frontiersin.orgresearchgate.net

Analysis of Conformational Changes

Understanding the conformational changes a peptide undergoes is vital for linking its structure to its function. Computational methods can analyze these changes, whether induced by environmental factors, binding events, or mutations. mdpi.comnih.gov Molecular dynamics simulations are commonly used to explore dynamic interactions and conformational changes. mdpi.com Techniques like limited proteolysis (LiP) and stability of proteins from rates of oxidation (SPROX), coupled with computational analysis, can characterize protein conformational changes on a large scale. nih.govbiorxiv.org Analyzing conformational changes is essential to connect protein structures with their function. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a ligand-based drug design method that builds mathematical models to find correlations between the chemical structure of compounds and their biological activity. mdpi.comfrontiersin.orgmdpi.com QSAR can be used to predict the activity of new compounds based on their structural and physicochemical features. mdpi.com This approach is valuable in drug discovery for identifying potential candidates and optimizing lead compounds. frontiersin.orgmdpi.com In the context of this compound, QSAR could potentially be used to correlate structural variations of the peptide or its analogs with their biological activities, such as antimicrobial potency or membrane interaction strength. QSAR models can help identify which chemical properties contribute most significantly to biological effects. mdpi.com

De Novo Peptide Design and Optimization Algorithms

De novo peptide design involves creating new peptide sequences with desired properties, rather than modifying existing ones. nih.gov Computational algorithms play a critical role in this process, allowing the design of peptides with specific structures or functions. nih.govresearchgate.net These methods often involve optimization algorithms to select sequences that are predicted to fold into a target structure or exhibit desired characteristics. researchgate.netarxiv.org Algorithms like genetic algorithms and Monte Carlo methods are employed in de novo design. researchgate.net Multi-objective optimization methods can be used to enhance physicochemical properties and identify sequences with improved activity. mdpi.com Advanced algorithms are being developed for the simultaneous generation and optimization of therapeutic peptides for multiple properties like target binding affinity, membrane permeability, and solubility. arxiv.org

Bioinformatic Tools for Precursor Sequence Analysis and Conserved Motif Identification

Bioinformatic tools are essential for analyzing peptide sequences, particularly for understanding their origin and identifying functional regions. These tools can analyze precursor sequences to identify signal peptides, propeptide convertase processing sites, and mature peptide regions. frontiersin.org Sequence alignment of medusin precursors, including this compound, has revealed conserved residues and regions. frontiersin.org Furthermore, bioinformatic tools are used for identifying conserved motifs within protein or DNA sequences, which often correspond to functional sites or interaction regions. biorxiv.orgutep.edubio.toolspsu.edunih.gov Tools like InterProScan, PPSearch, and the Gibbs Motif Sampler are examples used to analyze protein motifs. utep.edubio.tools Identifying conserved motifs in this compound or related peptides can provide insights into their mechanism of action or evolutionary relationships.

Comparative Genomics and Evolutionary Context

Genomic Analysis of Medusin-PD Precursors Across Frog Species

This compound, like other antimicrobial peptides from frog skin, is synthesized as a biosynthetic precursor. wikipedia.orgnih.gov The mature peptide is derived from this precursor through post-translational processing. Studies involving the cloning of precursor-encoding cDNAs have been instrumental in identifying novel medusins and understanding their genetic basis. wikipedia.org

Genomic analysis of medusin precursors across different phyllomedusine frog species has revealed both conserved and variable regions. The precursor structure typically includes an N-terminal signal peptide, an acidic intervening sequence (spacer), the mature peptide sequence located towards the C-terminus, and often a glycine (B1666218) residue that serves as an amide donor for C-terminal amidation of the mature peptide. nih.govnih.gov

Comparative analysis of nucleotide and translated amino acid sequences of medusin precursors from various species highlights the genetic relationships within the medusin family. For instance, the nucleotide precursor sequence encoding medusin-AS from Agalychnis spurrelli was found to be 95% similar to that of medusin-AC from Agalychnis callidryas. nih.gov The translated mature peptide sequence of medusin-AS was 100% identical to medusin-AC and 95% similar to this compound from Pachymedusa dacnicolor, medusin-PH from Phyllomedusa hypochondrialis, and medusin-PS (formerly known as phylloseptin-S5) from Phyllomedusa sauvagii. nih.gov

These findings indicate a close evolutionary relationship among medusins found in different species within the Phyllomedusinae subfamily. Variations in the nucleotide sequences, even when the mature peptide sequence is identical, can occur in regions corresponding to the signal peptide and acidic spacer. nih.gov

Data on the similarity of mature medusin peptide sequences across selected Phyllomedusinae species:

Medusin PeptideSource SpeciesSimilarity to Medusin-AC
Medusin-ACAgalychnis callidryas100%
Medusin-ASAgalychnis spurrelli100%
Medusin-ALAgalychnis lemur100%
This compoundPachymedusa dacnicolor95%
Medusin-PHPhyllomedusa hypochondrialis95%
Medusin-PSPhyllomedusa sauvagii95%

Note: Based on translated amino acid sequence similarity of the mature peptide. nih.gov

Evolutionary Conservation of Medusin Family Sequences

The medusin family of AMPs exhibits highly conserved structural characteristics and sequence motifs. wikipedia.orgnih.gov This conservation is particularly notable in certain regions of the peptide sequence. Medusins are typically around 18 amino acids in length and possess a highly conserved sequence, such as LGMIPL/VAISAISA/SLSKLamide. wikipedia.org They also share a fully conserved C-terminal tetrapeptide amide sequence, SKLamide. wikipedia.org The N-terminal hexapeptide sequence is also fully conserved. wikipedia.org

The high degree of conservation within the medusin family, even across different genera within the Phyllomedusinae subfamily, suggests that these conserved regions are functionally important. wikipedia.orgnih.gov For example, medusin-AC has been found to occur with an identical amino acid sequence in four different species across two distinct genera (Agalychnis and Cruziohyla), which is unusual for amphibian AMPs and could suggest additional roles beyond antimicrobial activity, such as acting on cell receptors. nih.gov

While the mature peptide sequences show significant conservation, there can be variations in the nucleotide sequences encoding the signal peptide and acidic spacer regions of the precursors, even when the mature peptide is identical. nih.gov This pattern of conserved mature peptide sequences derived from slightly more variable precursor regions is observed in other amphibian AMP families as well. nih.gov

The evolutionary conservation of the medusin family underscores the importance of these peptides in the defense mechanisms of phyllomedusine frogs and suggests that the core structural and functional elements of these peptides have been maintained through natural selection.

Comparative Analysis of AMP Expression in Amphibian Skin

Amphibian skin is a primary site of defense against pathogens, and the expression of antimicrobial peptides in granular glands within the skin is a key component of this defense. nih.govnih.gov The repertoire and expression levels of AMPs can vary significantly between different amphibian species, reflecting adaptations to specific environmental pressures and pathogen exposure. nih.govnih.gov

Comparative transcriptome analyses of amphibian skin have revealed the diversity of AMPs expressed across different species. nih.gov Not all classes of AMPs are present in every amphibian species. nih.gov For instance, Xenopus laevis expresses AMPs from families such as caerulein (B1668201) precursor fragment (CPF), peptide glycine-leucine-amide (PGLa), xenopsin (B549565) precursor fragments (XPF), and magainins. nih.gov

Studies comparing AMP expression in the skin of different anuran species have shown that while there are common functions in pathogen resistance, species have also evolved different mechanisms to resist specific pathogens. nih.gov The granular glands, responsible for secreting AMPs, are fully developed after metamorphosis, although some peptide secretion can occur in tadpoles. nih.gov

The presence of the medusin family specifically in phyllomedusine frogs highlights a lineage-specific diversification and expression of AMPs. wikipedia.org Comparative studies of skin secretions from different phyllomedusine species have been instrumental in identifying the medusin family and its members like this compound. wikipedia.org The unique repertoire of AMPs in each frog species, typically comprising 10-20 peptides from different families, implies rapid evolutionary divergence, even among closely related species. nih.gov This comparative analysis of AMP expression patterns provides a broader context for understanding the specific role and evolutionary trajectory of the medusin family, including this compound, within the diverse array of amphibian skin defense peptides.

Future Research Directions and Translational Opportunities Non Clinical

Exploration of Novel Bioactivities and Mechanisms

Research into Medusin-PD extends to exploring novel bioactivities beyond its established antimicrobial properties. While its effectiveness against Gram-positive and Gram-negative bacteria is attributed to membrane penetration and disruption leading to cell lysis, studies indicate potential antifungal and antiviral activities, positioning it as a versatile candidate for various applications. nih.gov The mechanisms of action involve interactions with microbial membranes, facilitated by the peptide's amphipathic properties. These interactions can lead to pore formation or membrane thinning, although the specific mechanisms may vary depending on the target organism. nih.gov Further research is needed to fully elucidate the molecular mechanisms underlying these diverse activities and how factors like pH, ionic strength, and the presence of specific ions influence the peptide's efficacy. nih.gov Understanding these fundamental mechanisms is crucial for unlocking the full potential of this compound.

Development of Engineered this compound Variants with Enhanced Research Properties

The potential to enhance the properties of medusin peptides through targeted modifications is a significant area of non-clinical research. Studies on related medusins, such as medusin-PT, have demonstrated that directed changes to enhance cationicity and amphipathicity can lead to more potent antimicrobial activity against a broader spectrum of bacteria, including antibiotic-resistant Staphylococcus aureus (MRSA), and can also exhibit activity against microbial biofilms. nih.govnih.gov These modifications, such as substituting residues to increase net charge, can improve the peptide's interaction with negatively charged bacterial membranes. The design of analogs based on the primary structure of natural AMPs like medusin-PT has shown enhanced bioactivity against microorganisms, including S. aureus and Candida albicans. nih.gov This indicates that rational design methods can be employed to create peptide-based therapeutics active against drug-resistant microorganisms. nih.gov Future research can focus on applying similar targeted modification strategies to this compound to develop variants with improved potency, specificity, and stability for various research applications.

Integration of Advanced Synthetic and Computational Techniques

Advanced synthetic and computational techniques play a vital role in the research and development of this compound and its variants. Solid-phase peptide synthesis is a key method for producing synthetic replicates of these peptides and their modified analogs, allowing for systematic investigation of structure-activity relationships. nih.gov Computational approaches, such as threading modeling, are valuable tools for studying the effects of amino acid substitutions and designing modified peptides with improved activity. Density Functional Theory (DFT) computations and molecular docking studies are also employed in the broader context of studying the structure-activity relationships and predicting the biological activity of compounds, techniques that can be applied to this compound research. Computational, mathematical, and statistical approaches are increasingly integrated into the synthetic biology workflow for designing and analyzing biological systems, which can include the design and optimization of peptides. The combination of advanced synthetic strategies and computational modeling allows for the rational design and efficient production of this compound analogs with tailored properties for research purposes.

Role of this compound Research in Addressing Antimicrobial Resistance

Research into this compound is directly relevant to addressing the global challenge of antimicrobial resistance (AMR). As a naturally occurring antimicrobial peptide, this compound represents a potential new "chemical space" for the procurement of drug leads to treat multiple drug-resistant bacterial infections. nih.gov this compound exhibits potent lytic activity against a wide range of pathogens, including those resistant to conventional antibiotics. nih.gov Studies on modified medusin peptides have shown enhanced activity against antibiotic-resistant bacteria like MRSA and microbial biofilms, which are significant contributors to persistent infections. nih.govnih.gov The emergence of MDR bacteria necessitates the exploration of alternative therapeutic candidates like AMPs. Medusins, as a recently discovered family of AMPs, hold promise as novel antibiotic leads, and their targeted modification can provide insights into antibiotic design and development. nih.govnih.gov Characterizing new chemical entities from natural sources, such as frog skin secretions, represents an opportunity to identify candidates to tackle global concerns like antibiotic resistance.

Fundamental Contributions to Peptide Science and Drug Discovery Leads

The study of this compound and the medusin family contributes fundamentally to peptide science and the identification of drug discovery leads. Medusins represent a novel group of antimicrobial peptides with unique amino acid sequences and conserved structural characteristics, enriching the understanding of natural peptide diversity and function. nih.govnih.gov Research into their bioactivities and mechanisms of action provides valuable insights into how peptides interact with biological targets, particularly microbial membranes. nih.gov The process of identifying, characterizing, and modifying medusins contributes to the methodologies and knowledge base used in peptide research and drug discovery. Natural drug discovery, including the investigation of naturally-occurring peptides, offers a vast potential for finding new drug leads. nih.gov The success in modifying medusins to enhance their activity highlights the potential of peptide engineering for developing improved therapeutic candidates. nih.gov Medusins, therefore, serve as valuable models for understanding peptide structure-activity relationships and as potential starting points for the development of new peptide-based drugs. nih.govnih.gov The field of peptide therapeutics has a long history, and ongoing research into novel peptides like this compound continues to drive advancements in drug discovery strategies and technologies.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Medusin-PD in laboratory settings?

  • Methodological Answer : Synthesis protocols should follow reproducible procedures validated in peer-reviewed studies. Key steps include:

  • Purification via column chromatography (gradient elution) with solvent systems tailored to this compound’s polarity .
  • Structural verification using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with comparisons to published spectral databases .
  • Purity assessment via HPLC (≥95% purity threshold) using a C18 reverse-phase column and UV detection at relevant wavelengths .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is critical:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in complex regions .
  • FT-IR : Identify functional groups (e.g., carbonyl stretches) to confirm synthetic intermediates .
  • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
  • HPLC-MS : Monitor degradation products under stress conditions (heat, light) to assess stability .

Q. What quality control standards should be implemented when producing this compound for research purposes?

  • Methodological Answer : Adopt pharmacopeial guidelines for small-molecule compounds:

  • Batch-to-batch consistency checks via melting point, optical rotation, and elemental analysis .
  • Residual solvent analysis (e.g., GC-MS) to meet ICH Q3C limits .
  • Stability studies under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data observed across different studies on this compound?

  • Methodological Answer : Systematic approaches include:

  • Meta-analysis : Pool data from independent studies to identify outliers and assess heterogeneity (e.g., I² statistic) .
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables causing discrepancies .
  • Dose-response reanalysis : Use nonlinear regression models (e.g., Hill equation) to compare potency (EC50) and efficacy (Emax) across datasets .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ orthogonal methodologies:

  • In vitro : siRNA knockdown or CRISPR-Cas9 gene editing to validate target engagement in disease-relevant cell models .
  • In vivo : Use transgenic animals or pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure with biomarker modulation .
  • Omics integration : Combine transcriptomics/proteomics to map signaling pathways affected by this compound, with false discovery rate (FDR) correction for multiple comparisons .

Q. How should researchers design comparative efficacy studies between this compound and structural analogs?

  • Methodological Answer : Follow rigorous comparative pharmacology frameworks:

  • Structural-activity relationships (SAR) : Systematically vary substituents and measure changes in potency/selectivity using standardized assays .
  • Statistical power analysis : Calculate sample sizes (e.g., G*Power) to ensure detectable differences in IC50 or binding affinity (Kd) .
  • Synergy testing : Use Chou-Talalay combination indices to evaluate additive/synergistic effects with co-administered compounds .

Data Management & Reproducibility

Q. What strategies ensure reproducibility of this compound’s experimental data in collaborative studies?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata standardization : Use controlled vocabularies (e.g., ChEBI, PubChem) for compound identifiers and assay protocols .
  • Raw data archiving : Deposit NMR spectra, chromatograms, and crystallographic files in repositories like Zenodo or Figshare .
  • Code sharing : Provide open-source scripts for dose-response curve fitting (e.g., R or Python) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.